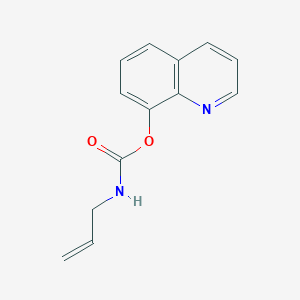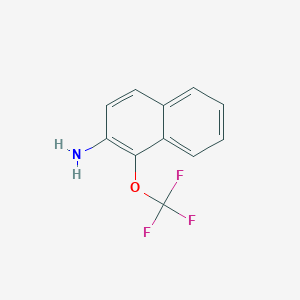![molecular formula C12H22N2O2 B11881587 tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-80-7](/img/structure/B11881587.png)
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,5-diazaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through one common atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable amine with a tert-butyl ester. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological or chemical activities.
Eigenschaften
CAS-Nummer |
1334499-80-7 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl 1,9-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(14)6-4-5-8-13-12/h13H,4-9H2,1-3H3 |
InChI-Schlüssel |
IVVHXTOYWVMTKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC12CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)




